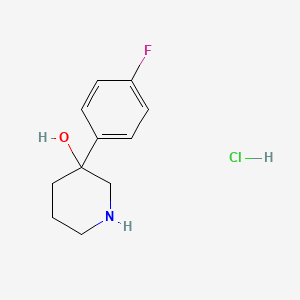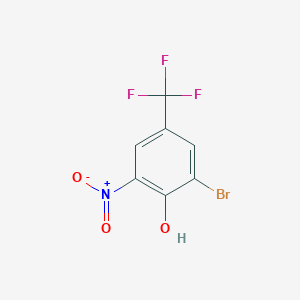
2-Bromo-6-nitro-4-(trifluoromethyl)phenol
Übersicht
Beschreibung
The compound "2-Bromo-6-nitro-4-(trifluoromethyl)phenol" is not directly studied in the provided papers. However, the papers do discuss related bromophenols, nitrophenols, and their derivatives, which can provide insights into the chemical behavior and properties of similar compounds. Bromophenols and nitrophenols are classes of compounds that have been extensively studied due to their environmental relevance and various applications in chemical synthesis .
Synthesis Analysis
The synthesis of bromophenols typically involves electrophilic substitution reactions where bromine is introduced into the phenolic ring. For instance, the formation of 2,4,6-tribromophenol can occur through the chlorination of water containing phenol and bromide ion . Similarly, the synthesis of 2,4,6-bromo-4'-nitro ether involves electrophilic substitution reactions using phenol and bromine as main raw materials . These methods could potentially be adapted for the synthesis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol by considering the electronic effects of the nitro and trifluoromethyl groups on the aromatic ring.
Molecular Structure Analysis
The molecular structure of bromo- and nitro-substituted phenols can be characterized using various spectroscopic techniques. For example, the structure of a Schiff-base molecule containing bromo and nitro substituents was elucidated using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods . These techniques could be applied to determine the structure of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, with particular attention to the intramolecular interactions and electronic properties that may arise from the presence of the electron-withdrawing nitro and trifluoromethyl groups.
Chemical Reactions Analysis
Bromophenols and nitrophenols can participate in various chemical reactions, including complexation with metals and interactions with other organic molecules. For instance, complexes of bromo/nitro-phenols with zinc(II) ions have been synthesized and characterized, indicating the potential for such compounds to form coordination complexes . Additionally, the reactivity of bromophenols in environmental matrices, such as water and soil, is of interest due to their formation as intermediates and degradation products of flame retardants and pesticides .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols and nitrophenols, such as solubility, stability, and reactivity, are influenced by their molecular structure. Density functional theory (DFT) calculations can provide insights into the vibrational spectra and electronic properties of these compounds . The presence of bromo, nitro, and trifluoromethyl groups in 2-Bromo-6-nitro-4-(trifluoromethyl)phenol would likely affect its polarity, acidity, and overall reactivity, which could be investigated using similar computational and experimental approaches.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Synthesis of Derivatives : Zhou Shiyang (2012) explored the synthesis of derivatives related to 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, focusing on 2,4,6-bromo-4'-nitro-diphenyl ether. The study detailed the influence of various reaction conditions on yield, achieving up to 94.0% synthesis yield Zhou Shiyang (2012).
Structural and Spectral Analysis
- Vibrational Spectra and Theoretical Calculations : Krishnakumar et al. (2009) conducted FTIR and FT Raman spectral analysis of compounds including 2-bromo-4-chloro phenol. The study utilized density functional theory for molecular structure and geometry optimization, contributing to the understanding of vibrational wavenumbers and aiding in the interpretation of spectra Krishnakumar et al. (2009).
Biological and Pharmacological Activities
- Antimicrobial Activity : Tavman et al. (2010) investigated the antimicrobial properties of certain derivatives of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol. Their study found selective antibacterial activity against Staphylococcus epidermidis, highlighting potential pharmaceutical applications Tavman et al. (2010).
Material Science and Catalytic Applications
- Nickel(II) Complexes Synthesis : Ren et al. (2011) synthesized and characterized dinuclear nickel(II) complexes using a phenol-based ligand, including 2-bromo-4-nitro phenols. These complexes were explored for their potential in catalyzing phosphodiesterase activity, indicating applications in material science and catalysis Ren et al. (2011).
Agricultural Applications
- Plant Growth Regulation : Wain and Harper (1967) explored the effect of various phenols, including 2-bromo-6-nitrophenols, on plant growth. They found that these compounds induced significant responses in plant cell elongation, suggesting potential use in agriculture Wain & Harper (1967).
Environmental and Sensing Applications
- Environmental Toxicology : Koch and Sures (2018) provided a comprehensive review of the environmental concentrations and toxicology of tribromophenols, related to 2-Bromo-6-nitro-4-(trifluoromethyl)phenol. They emphasized the importance of understanding the environmental impact of such compounds Koch & Sures (2018).
Safety and Hazards
“2-Bromo-6-nitro-4-(trifluoromethyl)phenol” may cause irritation to the eyes, skin, and respiratory tract. Therefore, direct contact should be avoided. It should be used in a well-ventilated area and appropriate personal protective equipment such as gloves, safety glasses, and a protective mask should be used . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are known to interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol . For instance, the compound’s stability can be affected by storage temperature . Additionally, the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Eigenschaften
IUPAC Name |
2-bromo-6-nitro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-3(7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBXDOKYQAZNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612194 | |
| Record name | 2-Bromo-6-nitro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206759-48-0 | |
| Record name | 2-Bromo-6-nitro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B3031146.png)
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)
![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031149.png)
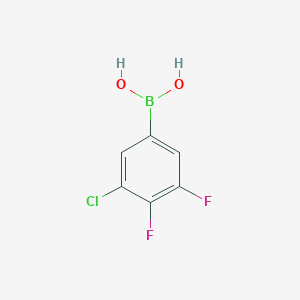


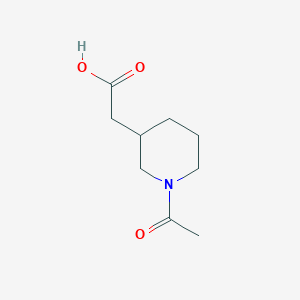
![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)

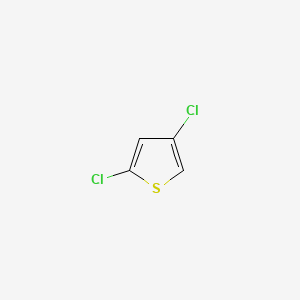
![1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid](/img/structure/B3031162.png)
